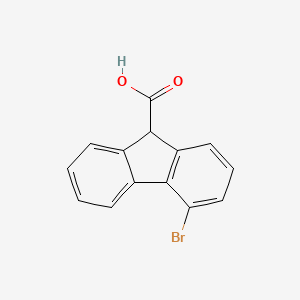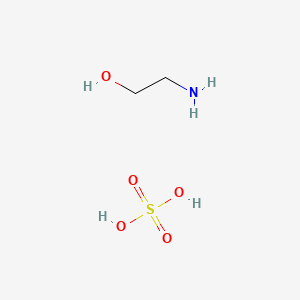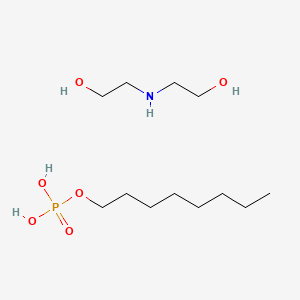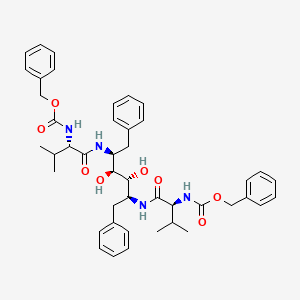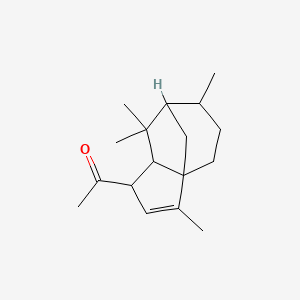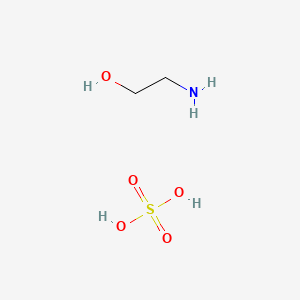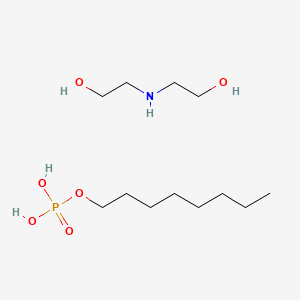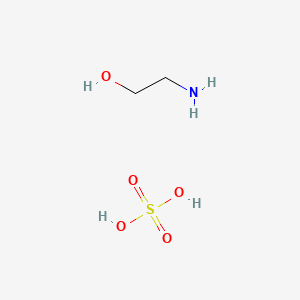
Ethanol, 2-amino-, sulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the formula C2H7NO4S. It is a sulfate salt of 2-aminoethanol, commonly known as ethanolamine. This compound is a colorless to slightly yellow solid, soluble in water, and has a pungent odor. It is used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanol, 2-amino-, sulfate (salt) can be synthesized by dissolving 2-aminoethanol in concentrated sulfuric acid. The reaction must be carried out carefully due to the corrosive nature of concentrated sulfuric acid . The general reaction is as follows:
C2H7NO+H2SO4→C2H7NO4S
Industrial Production Methods
In industrial settings, the production of ethanol, 2-amino-, sulfate (salt) involves large-scale reactions with stringent control over reaction conditions to ensure safety and efficiency. The process typically involves the use of automated systems to handle the corrosive reagents and to maintain the desired reaction temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfate group into other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various alkylated amines.
Aplicaciones Científicas De Investigación
Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in the study of cellular membranes and as a component in buffer solutions.
Medicine: It has applications in drug formulation and as a stabilizer for certain pharmaceuticals.
Industry: It is used in the production of surfactants, detergents, and emulsifiers
Mecanismo De Acción
The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with various molecular targets. The sulfate group can facilitate molecular interactions and protein ligand binding at the cellular surface, which is crucial in biological processes . The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine (2-aminoethanol): The parent compound of ethanol, 2-amino-, sulfate (salt), used in similar applications but lacks the sulfate group.
Diethanolamine: Contains two ethanolamine units and is used in similar industrial applications.
Triethanolamine: Contains three ethanolamine units and is used as a surfactant and emulsifier.
Uniqueness
Ethanol, 2-amino-, sulfate (salt) is unique due to the presence of both an amino group and a sulfate group, which confer distinct chemical properties. The sulfate group enhances its solubility in water and its ability to participate in specific biochemical interactions, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
68955-16-8 |
|---|---|
Fórmula molecular |
C2H9NO5S |
Peso molecular |
159.16 g/mol |
Nombre IUPAC |
2-aminoethanol;sulfuric acid |
InChI |
InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |
Clave InChI |
IQGWPPQNIZBTBM-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.OS(=O)(=O)O |
Números CAS relacionados |
85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



